3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040656-81-2
VCID: VC11940865
InChI: InChI=1S/C20H20FN3O3S3/c21-15-3-5-16(6-4-15)23-8-10-24(11-9-23)30(26,27)18-7-13-29-19(18)20(25)22-14-17-2-1-12-28-17/h1-7,12-13H,8-11,14H2,(H,22,25)
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4
Molecular Formula: C20H20FN3O3S3
Molecular Weight: 465.6 g/mol

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

CAS No.: 1040656-81-2

Cat. No.: VC11940865

Molecular Formula: C20H20FN3O3S3

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide - 1040656-81-2

Specification

CAS No. 1040656-81-2
Molecular Formula C20H20FN3O3S3
Molecular Weight 465.6 g/mol
IUPAC Name 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C20H20FN3O3S3/c21-15-3-5-16(6-4-15)23-8-10-24(11-9-23)30(26,27)18-7-13-29-19(18)20(25)22-14-17-2-1-12-28-17/h1-7,12-13H,8-11,14H2,(H,22,25)
Standard InChI Key VWTUDMADVJZTOB-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CS4

Introduction

The compound 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic molecule that incorporates several pharmacophoric elements, including a piperazine ring, a thiophene moiety, and a sulfonyl group. This structure suggests potential biological activity, as similar compounds have been explored for their antimicrobial and anticancer properties .

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine ring, the introduction of the sulfonyl group, and the attachment of the thiophene moieties. A common approach might involve the reaction of a piperazine derivative with a sulfonyl chloride, followed by amidation with a thiophene-based amine .

Biological Activity

While specific biological activity data for this exact compound are not available, similar compounds have shown promise in various biological assays:

  • Antimicrobial Activity: Compounds with piperazine and sulfonyl groups have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria .

  • Anticancer Activity: Thiophene-based compounds have been explored for their anticancer potential, often showing activity against specific cancer cell lines .

Research Findings

Compound FeatureDescription
Piperazine RingCommon in drugs due to its ability to interact with biological targets.
Sulfonyl GroupOften used to enhance solubility and bioavailability.
Thiophene MoietyKnown for its role in various biologically active compounds.

Given the lack of specific data on 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide, further research would be necessary to fully understand its properties and biological activities.

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